molecular formula C11H10N2 B13915764 5-(3-Methylphenyl)pyrimidine

5-(3-Methylphenyl)pyrimidine

Cat. No.: B13915764
M. Wt: 170.21 g/mol
InChI Key: QGPQOVKPLVTURA-UHFFFAOYSA-N
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Description

5-(3-Methylphenyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 3-methylphenyl group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylphenyl)pyrimidine typically involves the reaction of 3-methylbenzaldehyde with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylphenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Electrophiles: Halogens, nitro compounds, alkyl halides

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, reduced pyrimidine derivatives, and substituted phenylpyrimidines .

Mechanism of Action

The mechanism of action of 5-(3-Methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA synthesis or repair, leading to anticancer effects. The compound can also interact with receptors or proteins involved in inflammatory pathways, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(3-Methylphenyl)pyrimidine include:

Uniqueness

The presence of the 3-methylphenyl group in this compound imparts unique steric and electronic properties, making it distinct from other pyrimidine derivatives. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile.

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

5-(3-methylphenyl)pyrimidine

InChI

InChI=1S/C11H10N2/c1-9-3-2-4-10(5-9)11-6-12-8-13-7-11/h2-8H,1H3

InChI Key

QGPQOVKPLVTURA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CN=CN=C2

Origin of Product

United States

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